(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride

glutaminyl cyclase assay continuous fluorometric assay coupled enzyme kinetics

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride (CAS 201988-95-6), commonly designated H-Gln-βNA·HCl or L-glutamine α-(β-naphthylamide) hydrochloride, is a synthetic, fluorogenic dipeptide mimetic substrate designed for the detection and quantification of glutaminyl cyclase (QC; EC 2.3.2.5) activity. QC catalyzes the N-terminal cyclization of glutaminyl residues to pyroglutamate, a post-translational modification critical in peptide hormone maturation and implicated in Alzheimer's disease pathology through pyroglutamate-modified amyloid-β peptides.

Molecular Formula C15H18ClN3O2
Molecular Weight 307.8
CAS No. 201988-95-6
Cat. No. B613075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride
CAS201988-95-6
Synonyms201988-95-6; H-Gln-betaNA.HCl; L-Glutaminealpha-(beta-naphthylamide)hydrochloride
Molecular FormulaC15H18ClN3O2
Molecular Weight307.8
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl
InChIInChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1
InChIKeyZSGKEUSDVCMPLI-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide Hydrochloride (CAS 201988-95-6): A Fluorogenic Glutaminyl Cyclase Substrate for QC Activity Determination and Inhibitor Screening


(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride (CAS 201988-95-6), commonly designated H-Gln-βNA·HCl or L-glutamine α-(β-naphthylamide) hydrochloride, is a synthetic, fluorogenic dipeptide mimetic substrate designed for the detection and quantification of glutaminyl cyclase (QC; EC 2.3.2.5) activity [1]. QC catalyzes the N-terminal cyclization of glutaminyl residues to pyroglutamate, a post-translational modification critical in peptide hormone maturation and implicated in Alzheimer's disease pathology through pyroglutamate-modified amyloid-β peptides [2]. This compound is supplied as the hydrochloride salt (molecular formula C₁₅H₁₈ClN₃O₂, MW 307.78 g/mol) and functions by releasing the fluorophore 2-naphthylamine upon coupled enzymatic cleavage of the QC-generated intermediate pGlu-βNA by pyroglutamyl aminopeptidase [1]. It is classified under ChEBI:90446 as an L-glutamine derivative and N-(2-naphthyl)carboxamide [3].

Why H-Gln-βNA Cannot Be Generically Substituted by H-Gln-AMC, H-Gln-pNA, or Other Glutaminyl Cyclase Substrates


Although multiple synthetic substrates exist for glutaminyl cyclase—including H-Gln-AMC (7-amino-4-methylcoumarin), H-Gln-pNA (p-nitroanilide), and various glutaminyl dipeptides—these compounds exhibit meaningfully divergent performance characteristics in coupled enzymatic assay systems [1]. The choice of leaving group (β-naphthylamine vs. AMC vs. pNA) directly governs three operational parameters critical for assay reliability: the lag time to virtual steady-state in coupled continuous assays, substrate solubility under assay conditions, and the presence or absence of substrate inhibition within the working concentration range [2]. Generic substitution without accounting for these differentiated properties can introduce systematic errors in kinetic parameter determination, compromise inhibitor screening data quality, and lead to irreproducible results across laboratories using different substrates [3]. The quantitative evidence below establishes where H-Gln-βNA·HCl demonstrates verifiable, procurement-relevant differentiation relative to its closest analogs.

Quantitative Differentiation of H-Gln-βNA·HCl (CAS 201988-95-6) Versus Closest Fluorogenic and Chromogenic QC Substrate Analogs


Coupled Assay Lag Time: Gln-βNA Achieves Virtual Steady-State in <1 Second Versus 6 Seconds for Gln-AMC and ~2 Minutes for Gln-pNA

In the widely adopted coupled continuous QC assay employing pyroglutamyl aminopeptidase (pGAP) as the auxiliary enzyme, the time required to reach virtual steady-state conditions is determined by the specificity of pGAP for the intermediate product. For the β-naphthylamide leaving group, pGAP exhibits a K_B of 0.13 mM and V_max2 of 20.0 µmol mg⁻¹ min⁻¹ for pGlu-βNA, translating to a lag time of less than 1 second [1]. By comparison, pGAP processes pGlu-AMC with a K_B of 0.33 mM and V_max2 of 5.7 µmol mg⁻¹ min⁻¹, yielding a lag time of approximately 6 seconds [1]. For the chromogenic substrate pGlu-pNA, the corresponding values are K_B of 0.69 mM and V_max2 of 0.56 µmol mg⁻¹ min⁻¹, producing a lag time of roughly 2 minutes [1]. This near-instantaneous steady-state for Gln-βNA means that linear progress curves are observed immediately upon reaction initiation, providing superior assay flexibility and robustness against minor variations in auxiliary enzyme activity [1].

glutaminyl cyclase assay continuous fluorometric assay coupled enzyme kinetics pyroglutamyl aminopeptidase

Aqueous Solubility Advantage: Gln-βNA Selected Over Gln-AMC for Reliable Kinetic Characterization Due to Higher Solubility

In a comprehensive structure-function study of animal glutaminyl cyclases, Huang et al. (2008) explicitly stated that Gln-βNA was selected as the primary substrate over Gln-AMC because of its higher aqueous solubility under the assay conditions employed [1]. This solubility advantage is critical because limited substrate solubility constrains the accessible concentration range for kinetic measurements, potentially preventing saturation of the enzyme and leading to underestimation of V_max and unreliable K_m determinations. The improved solubility of Gln-βNA enabled reliable kinetic characterization across a broader substrate concentration range, including the determination of the wild-type human QC K_m value of 58 µM at pH 8.0, 25°C [2]. Under the same assay conditions, a slight substrate inhibition was noted for Gln-βNA, but the higher solubility was deemed the overriding selection criterion for accurate kinetic parameter determination [1].

substrate solubility enzyme kinetics glutaminyl cyclase fluorogenic substrate comparison

Dual Detection Modality: Gln-βNA Supports Both Continuous Fluorometric and Discontinuous HPLC-UV Assays, Unlike Gln-AMC Which Is Restricted to Fluorometric Detection

H-Gln-βNA·HCl is uniquely positioned among QC substrates in that it has been validated for two distinct assay formats: (i) the continuous coupled fluorometric assay (λ_ex/λ_em = 320/410 nm) employing pyroglutamyl aminopeptidase, as described by Schilling and Demuth [1], and (ii) a discontinuous HPLC-UV method with precolumn derivatization and reversed-phase C-18 separation, monitoring pGlu-βNA absorbance at 235 nm [2]. The HPLC-UV method achieved a detection limit of 0.08 nmol/mL and an analysis time of <6.5 minutes per sample, with K_m and V_max values for bovine pituitary QC determined as 100.2 ± 2.9 µM and 332 ± 21.7 pmol/(h·µg protein), respectively [2]. In contrast, H-Gln-AMC (λ_ex/λ_em = 380/460 nm) is essentially restricted to fluorometric detection because the AMC leaving group lacks the strong UV chromophore of the naphthyl moiety that enables robust HPLC-UV quantification [3]. This dual-modality capability means that Gln-βNA can serve as the single substrate for laboratories that require both high-throughput fluorescence screening and confirmatory HPLC-based quantification from the same experimental system.

HPLC-UV assay fluorometric assay dual-mode detection glutaminyl cyclase activity measurement

Glutamine vs. Glutamate Substrate Discrimination: Gln-βNA Exhibits pH Optimum of 8.0–8.5, Whereas Glu-βNA Cyclization Is Favored at pH 6.0

Schilling et al. (2004) demonstrated that human and papaya QC catalyze both glutaminyl and glutamyl cyclization, but with strikingly different pH optima. Using Gln-βNA as substrate, the pH optimum for glutaminyl cyclization was determined to be 8.0–8.5 for both bovine pituitary QC [1] and recombinant human QC [2]. In contrast, when Glu-βNA was employed, glutamate cyclization was favored at pH 6.0, representing a shift of approximately 2–2.5 pH units [2]. Furthermore, spontaneous (non-enzymatic) cyclization of Gln-βNA and Glu-βNA (both at 2.0 mM) was investigated over 30 days in 20 mM MES buffer, pH 6.0, at 30°C, with samples removed periodically for determination, establishing baseline stability under assay conditions [2]. This pH-dependent substrate discrimination is critical for experimental designs where selective measurement of glutaminyl cyclase activity (as opposed to glutamyl cyclase activity) is required, such as in the characterization of QC versus isoQC (QPCTL) enzymatic contributions.

pH dependence substrate specificity glutamine cyclization glutamate cyclization QC isoform activity

Established Standard Substrate Across Multiple Patent Families for QC Inhibitor Screening: Gln-βNA at 0.2 mM in Fluorometric Assays

H-Gln-βNA·HCl has been adopted as the primary substrate for QC activity determination across multiple patent families covering QC inhibitor development for neurodegenerative disease indications. The standardized fluorometric assay conditions—0.2 mM H-Gln-βNA, 0.25 U pyroglutamyl aminopeptidase, 0.2 M Tris/HCl, pH 8.0, 20 mM EDTA, final volume 250 µL—are consistently cited in patents including EP 1 675 578 B9 (inhibitors of glutaminyl and glutamate cyclases) [1], US 2008/0260688 A1 (novel inhibitors of glutaminyl cyclase) [2], and EP 3 461 819 A1 (next-generation QC inhibitors) [3]. In many of these patents, a second fluorometric assay using H-Gln-AMC is also described, but the primary and most consistently reported data use H-Gln-βNA as the substrate [1]. The k_cat/K_M value of 12.6 mM⁻¹s⁻¹ determined for wild-type human QC with Gln-βNA at pH 7.0, 25°C provides a well-characterized baseline for comparative inhibitor potency evaluation [4]. This extensive patent literature establishes H-Gln-βNA as the de facto industry-standard substrate for QC inhibitor screening programs.

glutaminyl cyclase inhibitor patent assay standard Alzheimer's disease high-throughput screening

Pronounced Substrate Inhibition by Gln-βNA Necessitates Complementary Use of Gln-AMC for Inhibitor Constant Determination at High Substrate Concentrations

An important operational distinction between Gln-βNA and Gln-AMC is the pronounced substrate inhibition observed with Gln-βNA at elevated concentrations. Schilling et al. (2005) reported that due to the pronounced substrate inhibition by Gln-βNA, inhibitory constants (K_i values) for murine QC inhibitors were determined using H-Gln-AMC at a concentration range between 0.25 and 4 × K_M, where substrate inhibition by Gln-AMC is negligible [1]. Similarly, Huang et al. (2008) noted that under their assay conditions, a slight substrate inhibition was observed with Gln-βNA [2]. This characteristic does not diminish the value of Gln-βNA; rather, it defines a clear operational boundary: Gln-βNA is optimal for initial velocity determinations at substantiating substrate concentrations and for the standard 0.2 mM screening protocol, while Gln-AMC is preferred for experiments requiring high substrate concentrations relative to K_M, such as competitive inhibitor K_i determinations [1]. This complementary relationship means that informed procurement should include both substrates for a complete QC enzymology toolkit, with Gln-βNA serving as the primary routine assay substrate.

substrate inhibition inhibitor constant Ki determination QC inhibitor screening assay design

Optimal Application Scenarios for H-Gln-βNA·HCl (CAS 201988-95-6) Based on Quantitative Differentiation Evidence


High-Throughput Microplate-Based QC Inhibitor Screening for Alzheimer's Disease Drug Discovery Programs

The <1-second lag time to virtual steady-state in the pGAP-coupled fluorometric assay [1] makes H-Gln-βNA·HCl the optimal substrate for high-throughput screening (HTS) campaigns targeting glutaminyl cyclase inhibitors for Alzheimer's disease. The immediate linear progress curves eliminate the need for pre-incubation delay steps, enabling true kinetic readout from the moment of reaction initiation in 96- or 384-well microplate formats. The standardized 0.2 mM substrate concentration protocol established across multiple patent families [2] provides a directly transferable assay condition with extensive literature precedent for compound ranking and SAR interpretation [3].

Dual-Mode QC Activity Quantification in Tissue Homogenates Requiring Both Screening Throughput and HPLC Confirmatory Analysis

For neuroscience laboratories measuring QC activity in brain tissue homogenates from transgenic Alzheimer's disease mouse models, H-Gln-βNA·HCl uniquely supports both initial fluorometric screening and subsequent HPLC-UV confirmatory quantification using the same substrate [1][4]. The discontinuous HPLC-UV method achieves a detection limit of 0.08 nmol/mL with <6.5-minute analysis time per sample, enabling robust quantification even in samples with low enzymatic activity or high background fluorescence that would confound purely fluorometric approaches [4].

Selective Measurement of Glutaminyl Cyclase Activity in the Presence of Glutamyl Cyclase Background via pH-Controlled Assay Conditions

The well-characterized pH optimum of 8.0–8.5 for Gln-βNA cyclization by QC—in contrast to the pH 6.0 optimum for Glu-βNA cyclization [5]—enables selective measurement of glutaminyl cyclase activity in biological samples that may contain both QC and isoQC (QPCTL) activities with overlapping substrate specificities. By conducting assays at pH 8.0–8.5, laboratories can suppress glutamyl cyclase background while maintaining maximal glutaminyl cyclase signal, a critical advantage for studies dissecting the distinct physiological roles of QC isoforms in peptide hormone maturation and neurodegeneration [6].

Michaelis-Menten Kinetic Characterization and Mutant Enzyme Analysis Requiring High Substrate Solubility

For detailed enzymology studies—including site-directed mutagenesis analysis of QC active-site residues where k_cat/K_M reductions of up to 21,000-fold have been documented using Gln-βNA [7]—the higher aqueous solubility of Gln-βNA relative to Gln-AMC [8] is essential for achieving saturating substrate concentrations. This property has enabled the systematic characterization of the conserved hydrogen-bond network in the QC catalytic center, with wild-type K_m = 58 µM (pH 8.0, 25°C) serving as the benchmark for evaluating mutational effects on substrate binding affinity [7][8].

Quote Request

Request a Quote for (S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.